molecular formula C20H18ClN3 B12671474 9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride CAS No. 38475-96-6

9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride

Cat. No.: B12671474
CAS No.: 38475-96-6
M. Wt: 335.8 g/mol
InChI Key: VDAIXKMDNWTBBT-UHFFFAOYSA-N
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Description

9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride is a chemical compound that belongs to the acridine family Acridines are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 2-methylacridin-3-amine with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. The final step involves the formation of the monohydrochloride salt by reacting the amine with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: An acridine derivative with antiseptic properties.

    Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.

Uniqueness

9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other acridine derivatives

Properties

CAS No.

38475-96-6

Molecular Formula

C20H18ClN3

Molecular Weight

335.8 g/mol

IUPAC Name

9-(4-aminophenyl)-2-methylacridin-3-amine;hydrochloride

InChI

InChI=1S/C20H17N3.ClH/c1-12-10-16-19(11-17(12)22)23-18-5-3-2-4-15(18)20(16)13-6-8-14(21)9-7-13;/h2-11H,21-22H2,1H3;1H

InChI Key

VDAIXKMDNWTBBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1N)C4=CC=C(C=C4)N.Cl

Origin of Product

United States

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